N-octyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound with the molecular formula and a molecular weight of approximately 369.469 g/mol. It is classified under the category of heterocyclic compounds, specifically imidazo[2,1-c][1,2,4]triazines. This compound is primarily utilized in scientific research and is not intended for therapeutic or veterinary applications.
The compound can be sourced from various chemical suppliers and databases. For instance, EvitaChem lists it under catalog number EVT-2912449 with the CAS number 946229-50-1, indicating its availability for non-human research purposes.
N-octyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide falls into the category of bioactive reagents and screening compounds. Its structural complexity and potential bioactivity make it a candidate for various research applications in medicinal chemistry and pharmacology.
The synthesis of N-octyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step organic reactions that may include cyclization and functional group modifications.
While specific synthetic pathways are not detailed in the available literature, similar compounds often utilize starting materials such as substituted phenyl derivatives and imidazole precursors. Key reactions may involve:
The structure of N-octyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide can be represented using various chemical notation systems:
InChI=1S/C20H27N5O2/c1-2-3-4-5-6-10-13-21-18(26)17-19(27)25-15-14-24(20(25)23-22-17)16-11-8-7-9-12-16/h7-9,11-12H,2-6,10,13-15H2,1H3,(H,21,26)This notation provides a systematic representation of the compound's atomic connectivity.
The compound's structural data indicates a complex arrangement with multiple functional groups contributing to its chemical properties. The presence of both carbonyl and amide functionalities suggests potential sites for further chemical reactivity.
N-octyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine can participate in various chemical reactions typical for imidazole derivatives:
The specific conditions for these reactions would depend on the functional groups present in the compound and would require careful optimization to achieve desired yields and selectivity.
While detailed mechanisms specific to N-octyl-4-oxo-8-phenyltetrahydroimidazo[2,1-c][1,2,4]triazine are not extensively documented in literature available from search results or known databases, compounds in this class often exhibit biological activity through interactions with enzymes or receptors involved in various biochemical pathways.
Mechanistic studies would typically involve assays to determine binding affinities and inhibition constants against target enzymes or receptors relevant to pharmacological interest.
The physical properties of N-octyl-4-oxo-8-phenyltetrahydroimidazo[2,1-c][1,2,4]triazine include:
Chemical properties include:
N-octyl-4-oxo-8-phenyltetrahydroimidazo[2,1-c][1,2,4]triazine has potential applications in:
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1